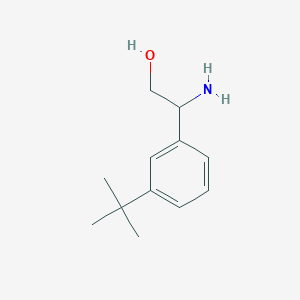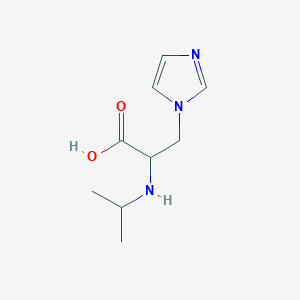
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid is a compound that features both an imidazole ring and an isopropylamino group The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the isopropylamino group. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring, followed by alkylation with isopropylamine. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The isopropylamino group can further modulate the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1h-Imidazol-1-yl)propanoic acid: Lacks the isopropylamino group, making it less versatile in certain applications.
2-(1h-Imidazol-1-yl)propanoic acid: Differently positioned imidazole ring, leading to different chemical properties.
3-(1h-Imidazol-1-yl)-2-(methylamino)propanoic acid: Contains a methylamino group instead of an isopropylamino group, affecting its reactivity and applications.
Uniqueness
The presence of both the imidazole ring and the isopropylamino group in 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-imidazol-1-yl-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)5-12-4-3-10-6-12/h3-4,6-8,11H,5H2,1-2H3,(H,13,14) |
Clé InChI |
KKAGLLLZNRCXEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CN1C=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


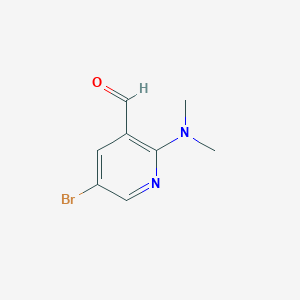

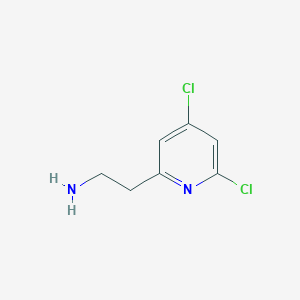
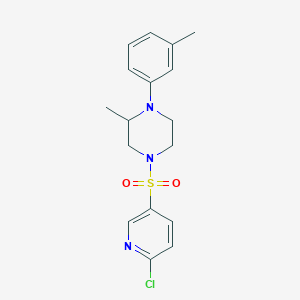
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
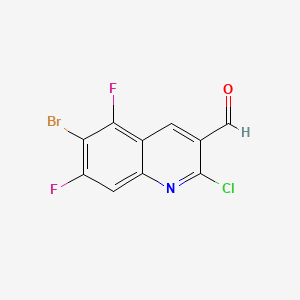
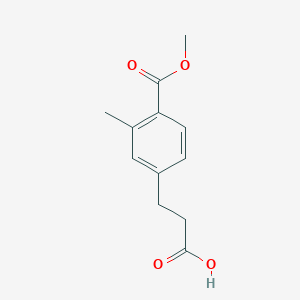

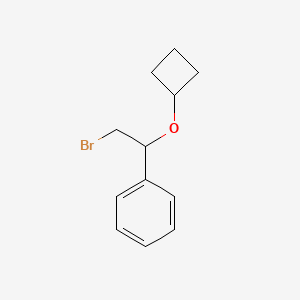
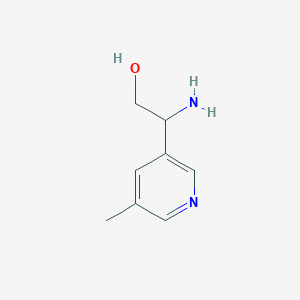
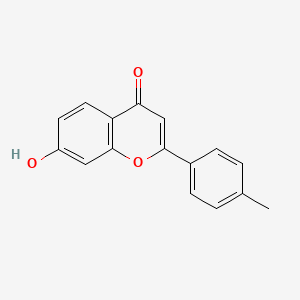
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)

